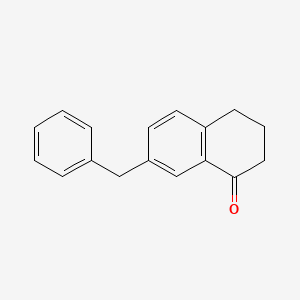
7-Benzyl-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by a benzyl group attached to the seventh position of a 3,4-dihydronaphthalen-1(2H)-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and benzyl halides.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent unwanted side reactions. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: Palladium or copper catalysts are often used to facilitate the coupling reactions.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or alkanes.
Substitution: Formation of various substituted naphthalenones.
Scientific Research Applications
7-Benzyl-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Benzyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: Lacks the benzyl group, resulting in different chemical properties and reactivity.
7-Methyl-3,4-dihydronaphthalen-1(2H)-one: Contains a methyl group instead of a benzyl group, leading to variations in its biological activity and applications.
Uniqueness: 7-Benzyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of the benzyl group, which enhances its reactivity and potential applications in various fields. The benzyl group can participate in additional chemical reactions, making the compound versatile for synthetic and research purposes.
Properties
CAS No. |
210972-11-5 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
7-benzyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O/c18-17-8-4-7-15-10-9-14(12-16(15)17)11-13-5-2-1-3-6-13/h1-3,5-6,9-10,12H,4,7-8,11H2 |
InChI Key |
COMXDBHMROJOBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)CC3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



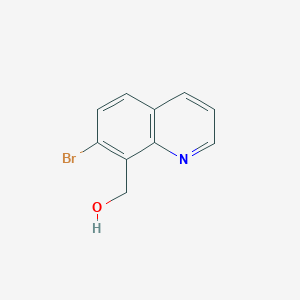

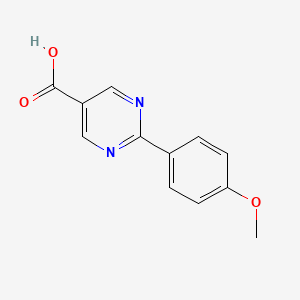

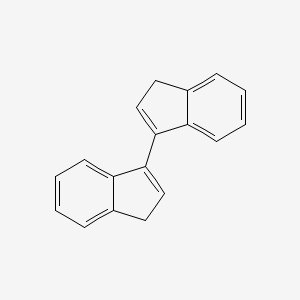

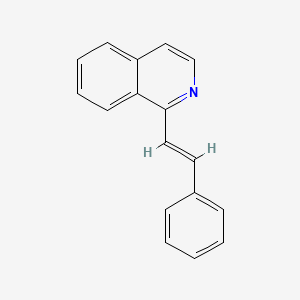


![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

